molecular formula C24H39FeOP2+ B577469 (SP)-1-[(R)-1-(Di-tert-butilfosfino)etil]-2-[(R)-fenilfosfinil]ferroceno CAS No. 1221746-56-0

(SP)-1-[(R)-1-(Di-tert-butilfosfino)etil]-2-[(R)-fenilfosfinil]ferroceno

Número de catálogo: B577469
Número CAS: 1221746-56-0
Peso molecular: 461.368
Clave InChI: RMJTVESITBPOLN-FMOMHUKBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene is a chiral ferrocene-based ligand. It is known for its unique structural properties, which make it valuable in various catalytic applications, particularly in asymmetric synthesis. The compound’s structure includes a ferrocene backbone with two distinct phosphine groups, which contribute to its high reactivity and selectivity in catalytic processes.

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

The compound is primarily utilized as a ligand in asymmetric catalysis, particularly in reactions such as hydrogenation and carbon-carbon bond formation. Its chiral nature allows for high stereoselectivity in various catalytic processes.

Key Reactions:

  • Asymmetric Hydrogenation: The ligand has been effectively employed in the rhodium-catalyzed asymmetric hydrogenation of α-ketoesters, demonstrating excellent enantioselectivity and conversion rates .
  • Rauhut-Currier Reaction: In recent studies, (SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene has shown superior performance as a catalyst in the Rauhut-Currier reaction, facilitating the formation of complex organic molecules with high efficiency .

Transition Metal Complexes

The ligand forms stable complexes with transition metals, enhancing their catalytic activity. For instance, its coordination with ruthenium and palladium has been explored for various cross-coupling reactions, yielding high product yields and selectivity.

Metal Complex Reaction Type Yield Selectivity
Ru-(SP)Asymmetric Transfer Hydrogenation95%>99%
Pd-(SP)Suzuki Coupling92%>95%

Anticancer Activity

Recent research has highlighted the potential anticancer properties of ferrocenyl phosphine complexes. Studies indicate that compounds containing the ferrocenyl moiety exhibit cytotoxicity against various cancer cell lines.

Case Study:

  • A study evaluating the cytotoxic effects of ferrocene-containing complexes on HeLa cancer cells revealed that certain derivatives demonstrated significant growth inhibition with IC50 values ranging from 4.6 to 27 μmol/dm³ . The mechanism of action is thought to involve redox-active properties of the ferrocenyl group, which may enhance cellular uptake and induce apoptosis.

Targeted Drug Delivery

The unique electronic properties of (SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene have been exploited in drug delivery systems. Its ability to form stable complexes with metal ions can be utilized to develop targeted therapies that release drugs in response to specific stimuli within tumor microenvironments.

Conductive Polymers

Ferrocenyl phosphine ligands have been integrated into conductive polymer matrices, enhancing their electrical properties. This application is particularly relevant in the development of organic electronic devices.

Properties:

  • Improved charge transport characteristics.
  • Enhanced stability and durability of polymer films.

Nanomaterials

The incorporation of (SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene into nanomaterials has shown promise in creating advanced materials for sensors and catalysis.

Material Type Application Performance Metric
Conductive PolymerOrganic Solar CellsEfficiency: 15%
NanoparticlesCatalytic ConvertersActivity: 10x increase

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene typically involves the following steps:

    Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone through the reaction of ferrocene with appropriate phosphine reagents.

    Introduction of Phosphine Groups: The di-tert-butylphosphino and phenylphosphinoyl groups are introduced through a series of substitution reactions. These reactions often require the use of strong bases and specific reaction conditions to ensure the correct stereochemistry is achieved.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired chiral ligand in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene undergoes various types of chemical reactions, including:

    Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions, which can participate in further chemical transformations.

    Reduction: The compound can be reduced under specific conditions to modify its electronic properties.

    Substitution: The phosphine groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ferrocenium salts, while substitution reactions can produce a variety of phosphine derivatives.

Mecanismo De Acción

The mechanism by which (SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The chiral phosphine groups create a unique environment around the metal center, enhancing the selectivity and efficiency of the catalytic reactions. The ferrocene backbone provides stability and electronic properties that further contribute to the compound’s effectiveness.

Comparación Con Compuestos Similares

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand with two diphenylphosphino groups.

    1,2-Bis(diphenylphosphino)ethane (dppe): A non-ferrocene-based ligand with similar phosphine groups.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral ligand with a binaphthyl backbone.

Uniqueness

(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene is unique due to its combination of a ferrocene backbone and chiral phosphine groups. This structure provides both stability and high reactivity, making it particularly effective in asymmetric catalysis compared to other ligands.

Propiedades

IUPAC Name

(Z)-tert-butyl-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34OP2.C5H5.Fe/c1-14(21(17(2,3)4)18(5,6)7)15-12-11-13-16(15)22(20)19(8,9)10;1-2-4-5-3-1;/h11-14H,1-10H3;1-5H;/q;-1;+2/t14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJTVESITBPOLN-FMOMHUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C\1=CC=C/C1=[P+](\C(C)(C)C)/[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39FeOP2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746444
Record name (Z)-tert-butyl-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221746-56-0
Record name (Z)-tert-butyl-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.